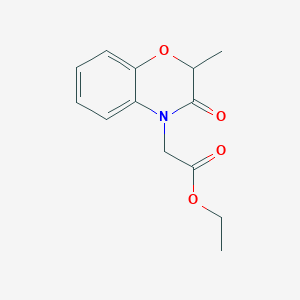

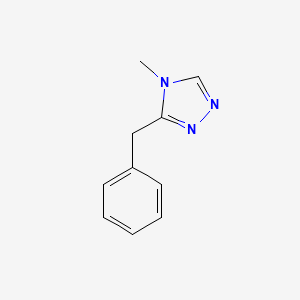

3-benzyl-4-methyl-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

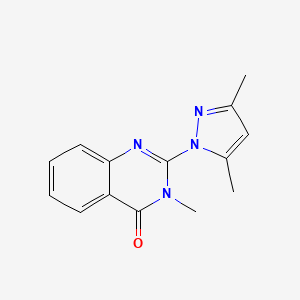

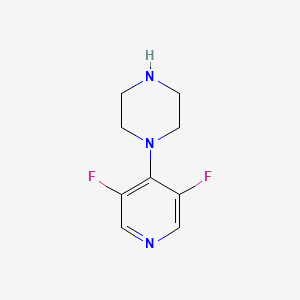

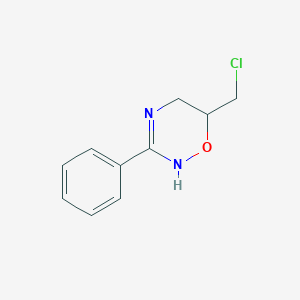

3-benzyl-4-methyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C10H11N3. It has a molecular weight of 173.22 . The structure of this compound consists of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of this compound involves several steps. One common method involves the reaction of trifluoromethylated amidrazones and 2,2,2-trifluoroacetic anhydride, which provides aryl-3,5-bis (trifluoromethyl)-4H-1,2,4-triazoles via a nucleophilic intramolecular cyclization .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring. This ring is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical and Chemical Properties Analysis

This compound is a solid compound with a melting point of 113-115 degrees Celsius . Its InChI code is 1S/C10H11N3/c1-13-8-11-12-10 (13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 .Applications De Recherche Scientifique

Synthesis and Biological Activities

Triazoles are a crucial class of heterocyclic compounds utilized as core scaffolds in drug design due to their wide range of biological activities. They serve as amide bond isosteres, enhancing pharmacokinetic properties of receptor ligands and offering pseudopeptide modifications for side chain orientation, beneficial in mimicking active peptide bond conformations in drugs (Moulin et al., 2010).

Catalytic Applications

Ruthenium(II) and Rhodium(III)/Iridium(III) complexes with 1,2,3-triazole-based ligands have been explored for their catalytic activities in alcohol oxidation and transfer hydrogenation of ketones, indicating the utility of triazole derivatives in facilitating efficient catalysis processes (Saleem et al., 2013; Saleem et al., 2014).

Corrosion Inhibition

1,2,4-Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. These studies have shown that triazole compounds can offer significant protection against corrosion, making them valuable in extending the lifespan of metal components in various industrial applications (Bentiss et al., 2007; Fernandes et al., 2019).

Antimicrobial Activities

Synthesized 1,2,3-triazole compounds have shown promising antimicrobial activities against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents. This underscores the role of triazole derivatives in addressing the challenge of microbial resistance through new therapeutic agents (Kaushik et al., 2016).

Supramolecular and Coordination Chemistry

1,2,3-Triazoles have been utilized for their unique supramolecular interactions, enabling applications in supramolecular and coordination chemistry. Their ability to form complex structures with metals and other molecules has implications for developing molecular-based memory devices, optical switches, and more (Schulze & Schubert, 2014).

Green Synthesis and Industrial Relevance

Green synthesis approaches for 1,2,3-triazoles using environmentally friendly protocols highlight the commitment to sustainable chemistry. These methods provide a pathway for producing biologically and industrially significant triazoles, supporting both scientific research and industrial applications (Singh et al., 2013).

Orientations Futures

The future directions for the study of 3-benzyl-4-methyl-4H-1,2,4-triazole could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the versatile biological activities of triazole compounds, there is potential for the development of new drugs and therapeutic agents .

Mécanisme D'action

Target of Action

Triazole compounds, in general, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

Triazole compounds are known to exhibit their biological activities through hydrogen-bonding and dipole interactions with biological receptors .

Biochemical Pathways

Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .

Analyse Biochimique

Biochemical Properties

They can act as hydrogen bond acceptors and donors, simultaneously , offering various types of binding to target enzymes .

Cellular Effects

Triazoles have been shown to exhibit a broad range of biological activities, including antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, antidiabetic, anticonvulsant, and anxiolytic activity .

Molecular Mechanism

Triazoles are known to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions, contributing to their enhanced biocompatibility .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 3-benzyl-4-methyl-4H-1,2,4-triazole in laboratory settings. 1,2,3-triazoles are known to be stable against metabolic degradation .

Metabolic Pathways

1,2,3-triazoles are bioisosteres of amide bonds and show chemical as well as biological stability .

Transport and Distribution

Triazoles are known to readily bind in the biological system with a variety of enzymes and receptors .

Subcellular Localization

The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , offering various types of binding to target enzymes .

Propriétés

IUPAC Name |

3-benzyl-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-8-11-12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTQEMDEYPRFRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

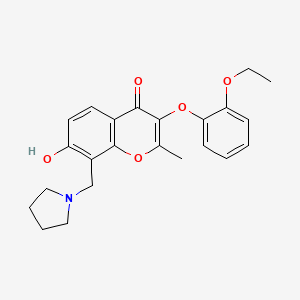

![N-(5-chloro-2-methoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2600880.png)

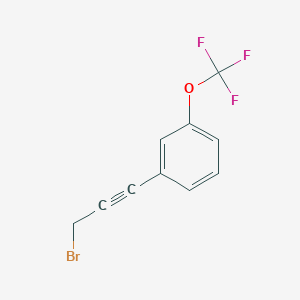

![2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2600889.png)